molecular formula C12H17N3O4S2 B2885317 N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-21-1

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2885317
CAS No.: 1058189-21-1
M. Wt: 331.41
InChI Key: XKVDMIVAKDFWOV-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
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Biological Activity

N-(3-Carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
  • Methylsulfonyl Group : This moiety contributes to the compound's solubility and biological activity.
  • Carbamoylthiophenyl Group : This component is believed to enhance the compound's interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. By inhibiting FBPase, the compound can lower blood glucose levels, making it a candidate for treating diabetes mellitus (both Type I and II) and other glucose homeostasis disorders .

1. Hypoglycemic Effects

Studies have shown that this compound exhibits significant hypoglycemic effects. It reduces gluconeogenesis in the liver, leading to decreased glucose production. This mechanism is particularly beneficial for managing diabetes mellitus .

2. Cytoprotective Properties

The compound has demonstrated cytoprotective effects in various ischemic conditions. It may protect tissues from ischemia-induced damage, which is crucial during acute events like myocardial infarction or stroke. The ability to enhance ATP production through glycolysis further supports its protective role .

3. Anti-inflammatory Effects

There is evidence suggesting that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as asthma and atherosclerosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Hypoglycemic EffectsInhibition of gluconeogenesis leading to reduced blood glucose levels ,
Cytoprotective EffectsProtection against ischemic damage in cardiac and other tissues ,
Anti-inflammatory EffectsModulation of inflammatory responses in various conditions ,

Case Study: Diabetes Management

In a controlled study involving diabetic animal models, administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels compared to control groups. The compound was well-tolerated with minimal side effects reported .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-3-8(7-15)11(17)14-12-9(10(13)16)4-6-20-12/h4,6,8H,2-3,5,7H2,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDMIVAKDFWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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